N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide
CAS No.:
Cat. No.: VC15649053
Molecular Formula: C20H21ClN2O
Molecular Weight: 340.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN2O |
|---|---|
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide |
| Standard InChI | InChI=1S/C20H21ClN2O/c1-13-5-10-18-17(11-13)14(2)12-20(3,4)23(18)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24) |
| Standard InChI Key | KVULWAXOZWYRAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a unique structure with a quinoline core substituted by a 4-chlorophenyl group and multiple methyl groups. The molecular formula of this compound is often reported as C17H20ClN, although there is some discrepancy in the literature regarding its exact molecular formula and weight.
Synthesis
The synthesis of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Related Compounds and Their Activities
Several compounds share structural similarities with N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide. For example:
| Compound Name | Structure Features | Biological Activities |
|---|---|---|
| 4-Chloroquinoline | Basic quinoline with chlorine substitution | Antimicrobial activity |
| 2-Methylquinoline | Methyl substitution at position 2 | Various biological activities |
| Quinolin-8-ol | Hydroxy-substituted quinoline | Antibacterial agent, chelating agent |
These compounds highlight the diverse biological potential of quinoline derivatives, which can be tailored by modifying their chemical structure.
Future Research Directions
Further studies are needed to fully elucidate the biological activities and mechanisms of action of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide. This includes conducting assays such as IC50 measurements against relevant cell lines or pathogens to quantify its efficacy. Additionally, molecular docking studies could provide insights into its binding affinity to biological targets.
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